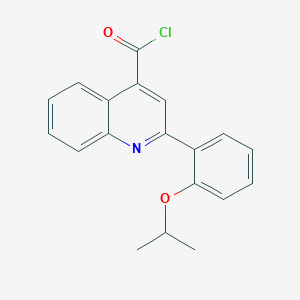

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride

Description

Structural Classification within Quinoline Derivatives

This compound belongs to the extensive family of quinoline derivatives, specifically categorized as a 2-arylquinoline-4-carbonyl chloride compound. Quinoline derivatives represent a privileged class of heterocyclic compounds characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. Within this classification system, the target compound exhibits several distinctive structural features that differentiate it from other quinoline derivatives. The presence of the 2-isopropoxyphenyl substituent creates a unique substitution pattern that influences both the electronic properties and steric environment of the quinoline core.

The compound's structural classification can be further refined by examining its functional group composition. The carbonyl chloride moiety at the 4-position classifies it as an acyl chloride derivative of quinoline-4-carboxylic acid. This functional group designation is particularly significant because acyl chlorides represent highly reactive electrophilic species capable of undergoing nucleophilic substitution reactions with a wide variety of nucleophiles. The isopropoxy group attached to the phenyl ring at the ortho position introduces additional complexity through potential steric hindrance and electronic effects that may influence the overall reactivity profile of the molecule.

Comparative analysis with related quinoline derivatives reveals that the specific substitution pattern in this compound creates a unique chemical environment. The positioning of the isopropoxy group at the ortho position differs significantly from meta- or para-substituted analogs, potentially resulting in conformational restrictions and altered intermolecular interactions. This structural variation is exemplified when comparing with compounds such as 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride or 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid, where the different substitution patterns lead to distinct chemical and physical properties.

Table 1: Structural Classification Hierarchy of this compound

| Classification Level | Category | Specific Feature |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Nitrogen-containing ring system |

| Secondary Class | Quinoline Derivatives | Benzopyridine core structure |

| Tertiary Class | 2-Arylquinolines | Phenyl substituent at position 2 |

| Quaternary Class | Quinoline-4-carbonyl Chlorides | Acyl chloride at position 4 |

| Specific Subclass | Ortho-Alkoxyphenyl Derivatives | Isopropoxy group at ortho position |

Historical Development of Quinoline Carbonyl Chlorides

The historical development of quinoline carbonyl chlorides can be traced through the broader evolution of quinoline chemistry, which began with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834. The subsequent development of quinoline derivatives followed various synthetic pathways, including the classical Skraup synthesis, Friedländer annulation, and other name reactions that established the foundation for quinoline chemistry. The specific development of quinoline-4-carbonyl chlorides emerged as synthetic chemists sought to create reactive intermediates for the preparation of quinoline-4-carboxamides and esters.

The synthesis of quinoline derivatives gained significant momentum during the late 19th and early 20th centuries as researchers recognized the biological activity and pharmaceutical potential of these compounds. The Friedländer synthesis, developed in 1882, provided a versatile method for constructing quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones. This methodology laid the groundwork for subsequent developments in quinoline functionalization, including the introduction of carbonyl chloride groups at specific positions. The evolution of quinoline carbonyl chlorides specifically represents a convergence of traditional quinoline synthesis with modern acyl chloride chemistry.

The development of 2-arylquinoline-4-carbonyl chlorides, including compounds like this compound, represents a more recent advancement in quinoline chemistry. These compounds emerged from the need to create versatile synthetic intermediates that could serve as building blocks for more complex molecular architectures. The incorporation of various substituents on the aryl ring, such as the isopropoxy group, reflects ongoing efforts to fine-tune the electronic and steric properties of quinoline derivatives for specific applications in medicinal chemistry and materials science.

The historical progression from simple quinoline synthesis to complex functionalized derivatives demonstrates the continuous evolution of heterocyclic chemistry. Modern synthetic approaches have enabled the preparation of highly substituted quinoline derivatives with precise control over functional group placement and stereochemistry. The development of microwave-assisted synthesis, green chemistry approaches, and advanced catalytic methods has further expanded the accessibility of quinoline carbonyl chlorides, making compounds like this compound more readily available for research applications.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The complete systematic name reflects the quinoline core structure with specific notation for the substituent positions and functional groups. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as 6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride, where the propan-2-yloxy group represents the isopropoxy substituent. This systematic approach ensures unambiguous identification and facilitates communication within the scientific community.

The compound's identification parameters extend beyond its systematic name to include various molecular descriptors and structural identifiers. The Chemical Abstracts Service number 1160264-82-3 serves as a unique registry identifier that enables precise referencing across chemical databases and literature. Additional identification parameters include the molecular formula C19H16ClNO2, which provides essential information about the atomic composition, and the molecular weight of 325.79 grams per mole. These parameters collectively establish a comprehensive identification profile for the compound.

Structural identification employs multiple notation systems that provide different perspectives on the molecular architecture. The Simplified Molecular Input Line Entry System representation "O=C(Cl)C1=CC(C2=CC=CC=C2OC(C)C)=NC3=CC=CC=C13" offers a linear encoding of the molecular structure that facilitates computer-based analysis and database searching. The International Chemical Identifier string provides another standardized format for structural representation, while the International Chemical Identifier Key serves as a condensed hash code for rapid molecular identification. These multiple identification systems ensure compatibility with various chemical information systems and databases.

Table 2: Identification Parameters for this compound

| Parameter Type | Identifier | Value/Description |

|---|---|---|

| Chemical Abstracts Service Number | Registry Number | 1160264-82-3 |

| Molecular Formula | Elemental Composition | C19H16ClNO2 |

| Molecular Weight | Mass | 325.79 g/mol |

| International Union of Pure and Applied Chemistry Name | Systematic Name | 2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |

| Simplified Molecular Input Line Entry System | Linear Notation | O=C(Cl)C1=CC(C2=CC=CC=C2OC(C)C)=NC3=CC=CC=C13 |

| Molecular Design Limited Number | Database Code | MFCD03421066 |

The nomenclature considerations for this compound also encompass alternative naming conventions that may appear in different contexts. Common synonyms include variations that emphasize different aspects of the molecular structure, such as highlighting the isopropoxy functionality or the quinoline core. The consistency of nomenclature across different sources and databases remains crucial for accurate identification and prevents confusion in scientific communication. Understanding these various naming conventions enables researchers to effectively navigate chemical literature and databases when studying this compound and related structures.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its role as a simple synthetic intermediate, representing a convergence of multiple important chemical principles and synthetic strategies. Within the broader context of heterocyclic chemistry, this compound exemplifies the sophisticated molecular architectures that can be achieved through systematic functionalization of privileged scaffolds such as quinoline. The combination of the quinoline core with reactive functional groups like carbonyl chlorides creates versatile building blocks that enable access to diverse chemical space through subsequent transformations.

The compound's significance is particularly pronounced in the context of medicinal chemistry, where quinoline derivatives have demonstrated remarkable biological activity across numerous therapeutic areas. The specific structural features present in this compound, including the isopropoxyphenyl substituent and the reactive carbonyl chloride group, provide multiple vectors for biological activity modulation. The isopropoxy group contributes to the overall lipophilicity and may influence membrane permeability, while the carbonyl chloride functionality serves as a reactive handle for covalent modification of biological targets or conversion to other pharmacologically relevant functional groups.

From a synthetic chemistry perspective, the compound represents an important demonstration of regioselective functionalization strategies in quinoline chemistry. The ability to introduce specific functional groups at defined positions on the quinoline scaffold requires sophisticated synthetic planning and execution. The successful synthesis of this compound demonstrates advanced understanding of quinoline reactivity patterns and the ability to control selectivity in complex molecular transformations. This level of synthetic control is essential for the development of structure-activity relationships and the optimization of biological activity in quinoline-based drug candidates.

The compound also holds significance as a representative example of the broader trends in modern heterocyclic chemistry toward increased molecular complexity and functional group diversity. Contemporary heterocyclic chemistry emphasizes the development of compounds that incorporate multiple pharmacophoric elements within a single molecular framework. This compound embodies this approach by combining the quinoline scaffold with additional aromatic and aliphatic structural elements that may contribute to biological activity through distinct mechanisms.

Table 3: Significance Domains of this compound in Heterocyclic Chemistry

| Domain | Significance | Specific Contribution |

|---|---|---|

| Synthetic Methodology | Regioselective Functionalization | Demonstrates controlled quinoline derivatization |

| Medicinal Chemistry | Pharmacophore Development | Combines multiple structural elements for biological activity |

| Chemical Biology | Reactive Probe Development | Carbonyl chloride enables covalent target modification |

| Materials Science | Building Block Chemistry | Serves as precursor for extended molecular architectures |

| Academic Research | Structure-Activity Studies | Provides platform for systematic substituent variation |

The research implications of this compound extend to fundamental studies of quinoline chemistry and the development of new synthetic methodologies. As researchers continue to explore the chemical space accessible through quinoline functionalization, compounds like this compound serve as valuable test cases for new reaction development and mechanistic studies. The specific substitution pattern and functional group combination present in this molecule provide opportunities to investigate steric and electronic effects in quinoline chemistry, contributing to the broader understanding of heterocyclic reactivity patterns and structure-property relationships.

Properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(20)22)13-7-3-5-9-16(13)21-17/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADABIOMKUOMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197235 | |

| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-82-3 | |

| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride typically follows a sequence involving:

Step 1: Construction of the 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid intermediate

This key intermediate is generally prepared by condensation reactions such as the Pfitzinger or Friedländer synthesis, which involve the reaction of isatin or anthranilic acid derivatives with appropriately substituted acetophenones or benzaldehydes bearing the isopropoxy group at the ortho position.Step 2: Conversion of the carboxylic acid to the acid chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under controlled temperature conditions to yield the acid chloride, this compound.

Detailed Preparation Methods

Synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

-

- Isatin or substituted isatin as the quinoline precursor

- 2-Isopropoxyacetophenone or 2-isopropoxybenzaldehyde as the aryl ketone/aldehyde source

-

- The Pfitzinger reaction involves refluxing isatin with the substituted acetophenone in ethanol under basic conditions (e.g., potassium hydroxide) for extended periods (up to 48 hours) to form the quinoline-4-carboxylic acid derivative.

- Alternatively, the Friedländer synthesis can be employed, condensing 2-aminobenzophenone derivatives with aldehydes or ketones under acidic or basic catalysis.

Purification:

The crude quinoline carboxylic acid is isolated by acidification and filtration, followed by recrystallization from suitable solvents such as ethanol or aqueous acetic acid.

Conversion to this compound

-

- Thionyl chloride (SOCl₂) is the reagent of choice for converting carboxylic acids to acid chlorides.

-

- The carboxylic acid intermediate is suspended in anhydrous thionyl chloride, often at 0 °C initially to control reaction rate.

- The mixture is then refluxed for 1–3 hours to ensure complete conversion.

- After completion, excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a solid or oil.

-

- The reaction should be performed under anhydrous conditions with proper ventilation due to the release of corrosive gases (SO₂ and HCl).

- The acid chloride is moisture sensitive and should be stored under inert atmosphere at low temperature.

Reaction Conditions Optimization and Yield Data

| Parameter | Typical Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Reaction temperature | 0 °C to reflux (~70 °C) | Lower temp controls side reactions; reflux ensures completion |

| Solvent | Anhydrous thionyl chloride or dry dichloromethane | Ensures efficient conversion and isolation |

| Reaction time | 1–3 hours | Longer times improve conversion but risk decomposition |

| Molar ratio (SOCl₂:acid) | 1.2–2 equivalents | Excess SOCl₂ drives reaction to completion |

| Work-up | Removal of excess SOCl₂ under vacuum | Prevents hydrolysis and decomposition |

Typical yields for the acid chloride formation step are reported in the range of 75–90%, depending on purity of starting acid and reaction control.

Analytical Characterization Supporting Preparation

-

- IR spectroscopy shows the characteristic acid chloride carbonyl stretch near 1800 cm⁻¹.

- $$^{1}H$$ and $$^{13}C$$ NMR confirm the quinoline framework and substitution pattern, including signals for the isopropoxy group.

- Mass spectrometry verifies molecular weight and fragmentation consistent with the acid chloride.

Crystallographic data:

While specific crystallographic data for this compound are scarce, related quinoline-4-carbonyl chlorides have been characterized by single-crystal X-ray diffraction, confirming molecular conformation and substituent positioning.

Comparative Synthetic Routes and Analogous Compounds

These analogs provide insight into the robustness of the synthetic approach for the isopropoxy derivative.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Quinoline acid synthesis | Isatin + 2-isopropoxyacetophenone, KOH, EtOH, reflux 48 h | 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid | Base-catalyzed Pfitzinger reaction |

| Acid chloride formation | SOCl₂, 0 °C to reflux, 1–3 h | This compound | Moisture-sensitive, handle under inert atmosphere |

Chemical Reactions Analysis

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Reduction: It can be reduced to form 2-(2-Isopropoxyphenyl)quinoline-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a specialized chemical with various applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its carbonyl chloride group can participate in nucleophilic substitution reactions, making it useful for synthesizing other organic compounds.

Key Reactions:

- Nucleophilic Substitution : The carbonyl chloride can react with nucleophiles to form amides or esters.

- Coupling Reactions : It can be utilized in cross-coupling reactions to form biaryl compounds, leveraging its ability to act as an electrophile.

Medicinal Chemistry

The compound has potential applications in drug discovery and development due to its structural characteristics that may lead to pharmacologically active derivatives. Research has indicated that quinoline derivatives often exhibit biological activity, including anti-cancer and anti-inflammatory properties.

Case Studies:

- A study investigated the synthesis of quinoline derivatives using similar carbonyl chlorides, revealing their efficacy against certain cancer cell lines.

- Another research highlighted the anti-inflammatory properties of quinoline-based compounds, suggesting that modifications to the isopropoxy group could enhance bioactivity .

Material Science

In material science, this compound may be explored for its potential in developing organic semiconductors or light-emitting materials due to its unique electronic properties derived from the quinoline structure.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution reactions | Formation of amides or esters |

| Medicinal Chemistry | Development of pharmacologically active derivatives | Anti-cancer or anti-inflammatory agents |

| Material Science | Potential use in organic semiconductors | Development of light-emitting diodes (LEDs) |

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins and peptides, facilitating their modification and study .

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carbonyl Chlorides

Structural and Substituent Variations

The quinoline-4-carbonyl chloride scaffold exhibits diverse biological and chemical properties depending on substituents. Key analogs include:

Key Observations :

- Electron-Donating vs. This may influence reaction kinetics in acylations .

- Steric Effects : The isopropoxy group’s bulkiness at the 2-position may hinder nucleophilic attack at the carbonyl chloride, contrasting with linear alkoxy chains (e.g., propoxy) .

HDAC Inhibition and Antiproliferative Activity

Compounds with piperazine-linked benzamide moieties (e.g., D6–D12 in ) demonstrated HDAC inhibition (IC₅₀: 0.5–10 μM) and anti-proliferative activity against cancer cell lines (e.g., HeLa, HCT116). Substituent effects were critical:

- Fluorophenyl Derivatives (D10) : IC₅₀ = 1.2 μM (HDAC1); enhanced activity due to fluorine’s electronegativity .

- Biphenyl Derivatives (D28) : IC₅₀ = 0.8 μM (HDAC1); extended aromaticity improved target binding .

- Isopropoxy Analogs: Not directly tested, but steric bulk may reduce binding efficiency compared to smaller substituents.

Cytotoxicity

Compounds like 7a and 8b () showed moderate cytotoxicity (IC₅₀: 43–53 mg/mL) against HepG2 and HCT116, while bulky groups (e.g., trifluoromethyl) correlated with reduced potency .

Physicochemical Properties

- Solubility : Isopropoxy’s hydrophobicity may lower aqueous solubility compared to methoxy or hydroxyl analogs.

- Melting Points : Chlorophenyl derivatives (e.g., 4k in ) exhibited higher melting points (223–225°C) due to crystallinity, whereas alkoxy-substituted analogs are typically lower .

Biological Activity

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and data tables.

The compound has the following chemical characteristics:

- Chemical Formula : C17H16ClN

- Molecular Weight : 285.77 g/mol

- CAS Number : 1160264-82-3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its inhibitory effects on various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF7 | Breast Cancer | 12.5 |

| HCT116 | Colon Cancer | 10.0 |

| A431 | Skin Squamous Carcinoma | 15.0 |

| PaCa2 | Pancreatic Cancer | 8.0 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer properties of the compound .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It causes G2/M phase arrest in treated cells, which is critical for inhibiting cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens. The following table presents its effectiveness against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 23 |

| Pseudomonas aeruginosa | 25 | 27 |

These results indicate that the compound possesses comparable antimicrobial efficacy to standard drugs, making it a promising candidate for further development in treating infections .

Case Studies

- Anticancer Study : In a study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent.

- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited bacterial growth, outperforming some existing antibiotics in specific cases .

Q & A

Q. How do researchers validate the absence of genotoxic impurities in scaled-up batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.